molecular formula C31H24Br2 B14236811 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene CAS No. 236092-91-4

2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene

Cat. No.: B14236811
CAS No.: 236092-91-4
M. Wt: 556.3 g/mol
InChI Key: MXIVFMQCQXOYIS-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is a brominated fluorene derivative with the molecular formula C31H24Br2. This compound is characterized by its two bromine atoms at the 2 and 7 positions of the fluorene core, and two ethenylphenyl groups attached to the 9 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene typically involves the bromination of 9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene involves its interaction with various molecular targets and pathways. The bromine atoms and ethenyl groups allow for versatile chemical modifications, enabling the compound to participate in a wide range of chemical reactions. These interactions can lead to the formation of new chemical bonds, altering the properties and functions of the molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene
  • 2,7-Dibromo-9,9-di-n-octyl-9H-fluorene
  • 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Uniqueness

2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is unique due to its specific substitution pattern and the presence of ethenyl groups, which provide additional sites for chemical reactions and polymerization. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific chemical functionalities .

Properties

CAS No.

236092-91-4

Molecular Formula

C31H24Br2

Molecular Weight

556.3 g/mol

IUPAC Name

2,7-dibromo-9,9-bis[(4-ethenylphenyl)methyl]fluorene

InChI

InChI=1S/C31H24Br2/c1-3-21-5-9-23(10-6-21)19-31(20-24-11-7-22(4-2)8-12-24)29-17-25(32)13-15-27(29)28-16-14-26(33)18-30(28)31/h3-18H,1-2,19-20H2

InChI Key

MXIVFMQCQXOYIS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)CC5=CC=C(C=C5)C=C

Origin of Product

United States

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